3,6-Dichloropyridazin-4-ol
Overview
Description
3,6-Dichloropyridazin-4-ol is a chemical compound with the molecular formula C4H2Cl2N2O and a molecular weight of 164.98 g/mol . It is a derivative of pyridazine, characterized by the presence of two chlorine atoms at the 3rd and 6th positions and a hydroxyl group at the 4th position on the pyridazine ring . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,6-Dichloropyridazin-4-ol can be synthesized through several methods. One common method involves the reaction of 3,6-dihydroxy pyridazine with phosphorus oxychloride (POCl3) in a suitable solvent at temperatures ranging from 0 to 80°C . The reaction mixture is then purified to obtain the pure product. This method is advantageous due to its moderate reaction conditions, ease of operation, and high product purity .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves large-scale reactions using similar principles as laboratory methods. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and purification techniques may vary depending on the specific requirements of the industrial process.
Chemical Reactions Analysis
Types of Reactions
3,6-Dichloropyridazin-4-ol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to form a carbonyl group, or reduced to form a more reduced derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted pyridazines, depending on the nucleophile used.
Oxidation Reactions: Products include pyridazinones or other oxidized derivatives.
Reduction Reactions: Products include reduced forms of the original compound, such as dihydropyridazines.
Scientific Research Applications
3,6-Dichloropyridazin-4-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,6-Dichloropyridazin-4-ol depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in inflammatory pathways . The molecular targets and pathways involved can vary, but often include interactions with proteins or nucleic acids that modulate biological processes .
Comparison with Similar Compounds
Similar Compounds
3,6-Dichloropyridazine: Similar in structure but lacks the hydroxyl group at the 4th position.
3,6-Dichloro-4,5-diethylpyridazine: Contains additional ethyl groups at the 4th and 5th positions.
3,6-Dichloro-4-(trifluoromethyl)pyridazine: Contains a trifluoromethyl group at the 4th position.
Uniqueness
3,6-Dichloropyridazin-4-ol is unique due to the presence of both chlorine atoms and a hydroxyl group on the pyridazine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
3,6-dichloro-1H-pyridazin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl2N2O/c5-3-1-2(9)4(6)8-7-3/h1H,(H,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZRZWRDICWBWBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C(C1=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60182114 | |
Record name | 3,6-Dichloropyridazin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60182114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2779-81-9 | |
Record name | 3,6-Dichloro-4-pyridazinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2779-81-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,6-Dichloropyridazin-4-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002779819 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,6-Dichloropyridazin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60182114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,6-dichloropyridazin-4-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.616 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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